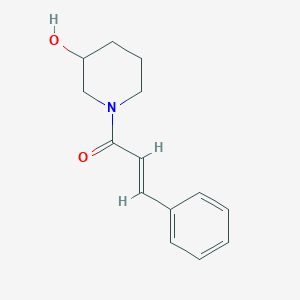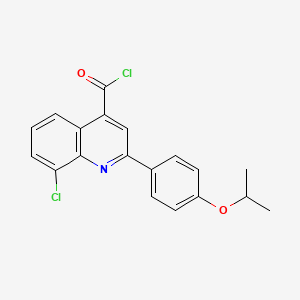
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 . It has a molecular weight of 360.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15Cl2NO2/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-11H,1-2H3 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
- Quinoline is an essential segment of both natural and synthetic compounds . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- Quinoline and its derivatives have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- The synthesis of quinoline and its analogs includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Medicinal Chemistry
Industrial Chemistry
- “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This compound could be used in various experiments involving protein interactions and functions .
- Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . The synthesis protocols include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods could potentially be applied to synthesize “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” and study its biological and pharmaceutical activities .
- A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gave the respective quinolinyl-pyranopyrazole . This suggests that “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” could potentially be used in similar multicomponent reactions to synthesize new compounds .
Proteomics Research
Synthesis of Biologically and Pharmaceutically Active Quinoline
Multicomponent Reaction
- “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This compound could be used in various experiments involving protein interactions and functions .
- Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . The synthesis protocols include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods could potentially be applied to synthesize “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” and study its biological and pharmaceutical activities .
- A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gave the respective quinolinyl-pyranopyrazole . This suggests that “8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” could potentially be used in similar multicomponent reactions to synthesize new compounds .
Proteomics Research
Synthesis of Biologically and Pharmaceutically Active Quinoline
Multicomponent Reaction
Propiedades
IUPAC Name |
8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWCJBLUHUJXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



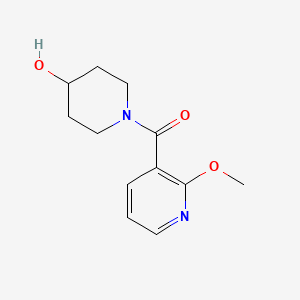
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)
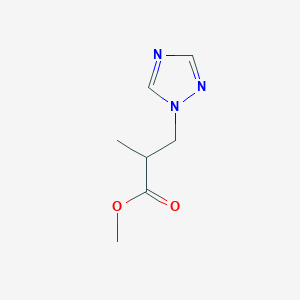
![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)
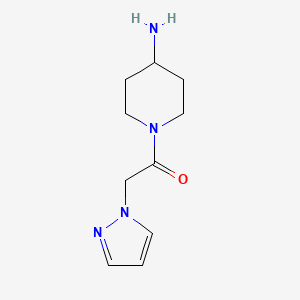
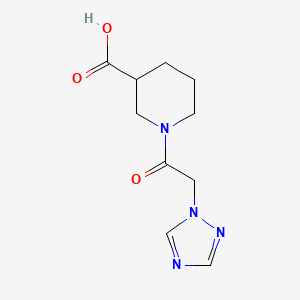
![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
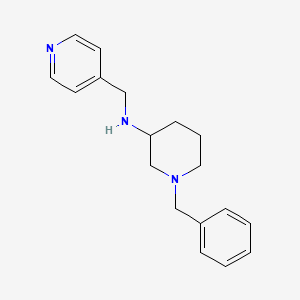
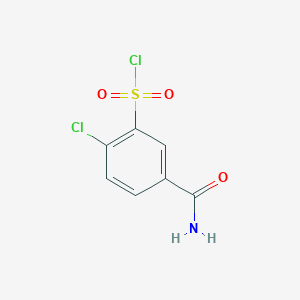
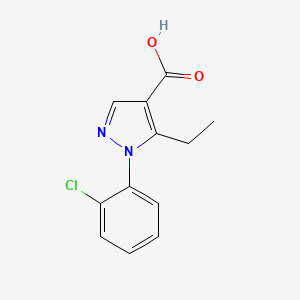
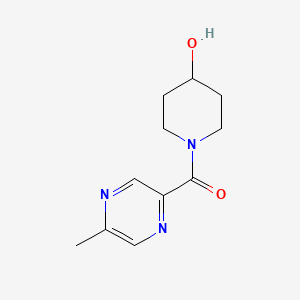
amine](/img/structure/B1462544.png)
![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462546.png)
